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molecular formula C11H10ClNO2 B8612030 1-(5-Chloropent-1-yn-1-yl)-4-nitrobenzene

1-(5-Chloropent-1-yn-1-yl)-4-nitrobenzene

Cat. No. B8612030
M. Wt: 223.65 g/mol
InChI Key: WJVLQXVKPKJOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367829B2

Procedure details

A mixture of 4-iodonitrobenzene (25 g, 100 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.30 g, 0.43 mmol) and copper (I) iodide (0.18 g, 0.95 mmol) in tetrahydrofuran (300 mL) and triethylamine (150 mL) was degassed under Argon for 10 minutes. The mixture was then heated to 55° C. and treated with 5-chloropentyne (12 mL, 110 mmol) via syringe. After 30 minutes of stirring, additional quantities of dichlorobis(triphenylphosphine)palladium(II) (0.10 g) and 5-chloropentyne (1 mL) were added. After another 30 minutes of stirring, the mixture was allowed to cool to room temperature and then was filtered through a pad of Celite diatomaceous earth. The filtrate was concentrated to dryness under reduced pressure to provide 1-(5-chloropent-1-ynyl)-4-nitrobenzene, which was carried on without further purification. ES/MS calcd. for C11H11ClNO2+ 224.1. found m/z=224.2 (M+1-1)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[Cl:11][CH2:12][CH2:13][CH2:14][C:15]#[CH:16]>O1CCCC1.C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Cl:11][CH2:12][CH2:13][CH2:14][C:15]#[C:16][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |^1:31,50|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
0.3 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper (I) iodide
Quantity
0.18 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
ClCCCC#C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
ClCCCC#C
Name
Quantity
0.1 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After 30 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed under Argon for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
After another 30 minutes of stirring
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCC#CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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